molecular formula C20H17N3O5 B084379 C.I. Disperse blue 60 CAS No. 12217-80-0

C.I. Disperse blue 60

Cat. No. B084379
CAS RN: 12217-80-0
M. Wt: 379.4 g/mol
InChI Key: WBCXRDHKXHADQF-UHFFFAOYSA-N
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Description

“C.I. Disperse blue 60” is a textile anthraquinone dye . It is also known as “Disperse Blue GL” and has the CAS RN NO.: 72906-26-4 . The linear formula of this dye is C20H17N3O5 .


Synthesis Analysis

The synthesis of “C.I. Disperse blue 60” involves several steps. The method includes adding a 1,4-diamino-2,3-dicarboximide wet product into water, adding gamma-alkoxy propylamine into the mixture, and performing a condensation reaction under specific conditions . Another synthesis method involves using 1,4-diamido-2,3-dicyano anthraquinone as a raw material and concentrated sulfuric acid and an organic solvent as reaction mediums .


Molecular Structure Analysis

The molecular structure of “C.I. Disperse blue 60” is represented by the formula C20H17N3O5 . The molecular weight of this compound is 379.37 .


Chemical Reactions Analysis

The chemical reactions involved in the dyeing process of “C.I. Disperse blue 60” are complex and involve multiple steps. The dyeing properties of two disperse dyes with N-acetoxyethyl group were compared with commercial dye C.I. Disperse Blue 257 (B257) in D5 non-aqueous medium .


Physical And Chemical Properties Analysis

“C.I. Disperse blue 60” appears as a blue grain . Its solubility in water is 2.5μg/L at 20℃ . The dye has a density of 1.495±0.06 g/cm3(Predicted), a boiling point of 677.5±55.0 °C(Predicted), and a flashing point of 363.5°C .

Scientific Research Applications

  • Encapsulation and Inkjet Printing : C.I. Disperse Blue 60 has been used in the preparation of encapsulated disperse dye dispersions for polyester inkjet printing inks. These dispersions show excellent stability and rheological behavior suitable for inkjet printing, providing good printing performance at room temperature (Fu, Zhang, Du, & Tian, 2011).

  • Phase Separation Technique : The dye has been encapsulated using poly(styrene-maleic acid) via a phase separation technique, leading to dispersions with small particle size and excellent stability (Fu, Zhang, Ding, Tian, & Wang, 2011).

  • Dyeing Polyester : Research has investigated the special color change mechanism of a related dye, Disperse Red 60, in alkaline dyeing systems, providing insights into the dyeing defects and methods to control them (Ai & Zhu, 2022).

  • Ultrasonic Dyeing : The influence of ultrasound on the dyeing behavior of polyester fibers with disperse dyes like C.I. Disperse Blue 60 has been explored. Ultrasound enhances dye uptake and dyeing rate, especially for dyes with highly crystalline structures (Lee, Chung, & Kim, 2003).

  • Photocatalytic Degradation : The photocatalytic degradation of disperse dyes, including C.I. Disperse Blue 60, has been studied under various conditions, providing insights into efficient methods for treating dyeing wastewater (Saquib, Tariq, Haque, & Muneer, 2008).

  • Adsorption Studies : The adsorption of C.I. Disperse Red 60 on various adsorbents has been investigated, offering data on the effectiveness of different materials for pollutant removal and color reduction in wastewater treatment (Lin, 2007).

  • Covalent and Solvent-Resistance Colored Latex Particles : Research has been conducted on the preparation of covalent and solvent-resistant colored latex particles using disperse dyes like C.I. Disperse Red 60, which can be applied to cotton fabric printing (Yang et al., 2020).

  • Solubility in Supercritical Carbon Dioxide : The solubility of C.I. Disperse Blue 60 in supercritical carbon dioxide has been measured, providing important data for the development of supercritical fluid dyeing technology (Sung & Shim, 1999).

Safety And Hazards

The safety data sheet for “C.I. Disperse blue 60” suggests that in case of eye contact, the eyes should be flushed continuously with running water. If ingested, the mouth should be rinsed with water, and vomiting should not be induced .

Future Directions

The use of “C.I. Disperse blue 60” in dyeing processes has been explored in recent research. For instance, it has been used in the dyeing of electrospun nanofibers, which shows potential for advanced apparel applications . Another study has explored the improved dyeing performance of blue disperse dyes with N-acetoxyethyl groups in D5 non-aqueous media system .

properties

IUPAC Name

4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCXRDHKXHADQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065271
Record name C.I. Disperse Blue 60
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

C.I. Disperse blue 60

CAS RN

12217-80-0, 3316-13-0
Record name Disperse Blue 60
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Record name C.I. Disperse Blue 60
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Record name 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)-
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Record name C.I. Disperse Blue 60
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone
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Record name 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

225.2 g of 3-methoxypropylamine are charged to a 750 ml sulfonating flask and heated to 40° C. With stirring, 141.2 g of 1,4-diaminoanthraquinone-2,3-dicarboximide are added over 3 hours. The ensuing reaction is slightly exothermic, with evolution of NH3. The viscous suspension is stirred for another hour at 40°-45° C., then cooled to 20° C. and further stirred for one hour. The precipitated product is filtered with suction and washed with 300 ml of methanol and then with 300 ml of water, affording 226.6 g of N-(3-methoxypropyl)-1,4-diaminoanthraquinone-2,3-dicarboximide [dye of formula (3)]. After optional replenishment with fresh 3-methoxypropylamine, the mother liquor can be re-used for a new batch.
Quantity
225.2 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
HD Sung, JJ Shim - Journal of Chemical & Engineering Data, 1999 - ACS Publications
… The same is true for CI Disperse Blue 60. The ratio of the partial molar volume and the product of density and the compressibility must be a constant. The semilog relation with three …
Number of citations: 198 pubs.acs.org
HA EREN, D Yildiz, C Demir… - Journal of Textile & …, 2013 - search.ebscohost.com
… The initial color of the solution of CI Disperse Blue 60 was darker than that of the other dyes; however, the color of all three effluents disappeared after ozone treatment. The ozonation …
Number of citations: 2 search.ebscohost.com
L Ai, Y Zhu - Textile Research Journal, 2023 - journals.sagepub.com
Color Intex (CI) Disperse Red 60 is a bright red anthraquinone dye, but it is easy to produce dyeing defects (a kind of discoloration phenomenon, the partial color is random blue patches…
Number of citations: 0 journals.sagepub.com
T Shinoda, K Tamura - Journal of Chemical & Engineering Data, 2003 - ACS Publications
Solubilities of CI Disperse Orange 25 (3-[N-ethyl-4-(4-nitrophenylazo)phenylamino]propionitrile) and CI Disperse Blue 354 ([2-[[4-(dihexylamino)-2-methylphenyl]methylene]-1,1-…
Number of citations: 50 pubs.acs.org
H Lin, CC Ho, MJ Lee - The Journal of supercritical fluids, 2004 - Elsevier
Dissolution of disperse blue 79:1, red 82, and modified yellow 119 with supercritical carbon dioxide and nitrous oxide was studied at 393.2K and 30MPa over a wide range of contact …
Number of citations: 30 www.sciencedirect.com
H Lin, CY Liu, CH Cheng, YT Chen, MJ Lee - The Journal of Supercritical …, 2001 - Elsevier
Extraction of disperse blue 79, red 153, and yellow 119 with supercritical carbon dioxide was investigated, respectively, at 393.2 K and 30 MPa over a wide range of contact times. The …
Number of citations: 76 www.sciencedirect.com
MA Granato, TM Gaspar, AF Alves… - Environmental …, 2019 - Taylor & Francis
… In this study, polyurethane-urea microcapsules were formulated by interfacial polymerization and encapsulated with CI Disperse Blue 60 for the dyeing of polyester fabric without the …
Number of citations: 9 www.tandfonline.com
J Zheng, XU Mingxian, LU Xueyan… - Chinese Journal of …, 2010 - Elsevier
The solubility of disperse dyes and their mixture in supercritical carbon dioxide is an important property in study and development of supercritical fluid dyeing technology. In this study, …
Number of citations: 26 www.sciencedirect.com
RA Walsh - Textile Chemist & Colorist, 1975 - search.ebscohost.com
A simple dip test has been developed which allows a dyer to determine an exhaust value (EV) of disperse dyes at a single concentration and temperature. Multiplication of the EV of …
Number of citations: 2 search.ebscohost.com
SJ Nejad, MA Khansary, F Amiri - International Journal of Chemical …, 2011 - ijcea.org
… Disperse Blue 79, CI Disperse Blue 79: 1, CI Disperse Blue 3, CI Disperse Blue 60 and CI Disperse Blue 14 in supercritical carbon dioxide have been correlated with two equation of …
Number of citations: 6 www.ijcea.org

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